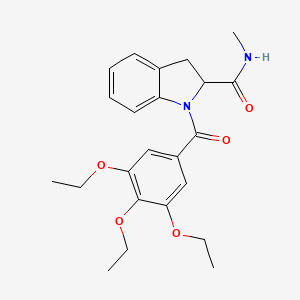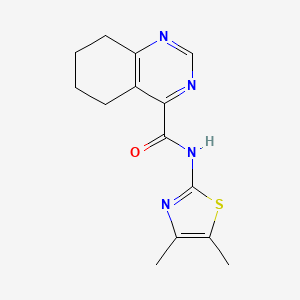
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, commonly known as DMTQ, is a small molecule drug that has gained significant attention due to its potential therapeutic properties. DMTQ belongs to the class of tetrahydroquinazoline derivatives and has been extensively studied for its biological activities.
Aplicaciones Científicas De Investigación
DMTQ has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMTQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, DMTQ has been shown to have antioxidant properties and can be used to treat oxidative stress-related diseases.
Mecanismo De Acción
DMTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. DMTQ also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, DMTQ has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
DMTQ has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DMTQ also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, DMTQ has been shown to reduce the proliferation and migration of cancer cells by inhibiting the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTQ has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and exert its biological activity. DMTQ is also stable and can be stored for long periods without degradation. However, DMTQ has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, DMTQ can be toxic at high concentrations, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of DMTQ. One direction is to study the potential use of DMTQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of DMTQ in the treatment of cancer. Moreover, future studies can focus on improving the solubility and bioavailability of DMTQ to enhance its therapeutic potential. Additionally, the safety and toxicity of DMTQ can be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, DMTQ is a small molecule drug that has gained significant attention due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. DMTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. It has several biochemical and physiological effects, including reducing the production of inflammatory mediators and reducing oxidative stress. DMTQ has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMTQ, including its potential use in the treatment of neurodegenerative disorders and cancer.
Métodos De Síntesis
The synthesis of DMTQ involves the reaction of 4,5-dimethyl-2-thiocyanatoimidazole with 4-aminocyclohexanone in the presence of a catalyst. The product obtained is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield DMTQ. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as column chromatography.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-9(2)20-14(17-8)18-13(19)12-10-5-3-4-6-11(10)15-7-16-12/h7H,3-6H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDLTGQQZDSQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=NC3=C2CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)
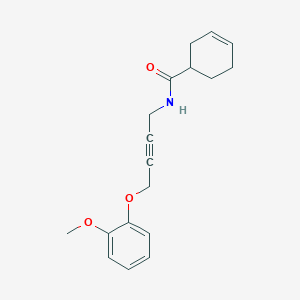
![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)
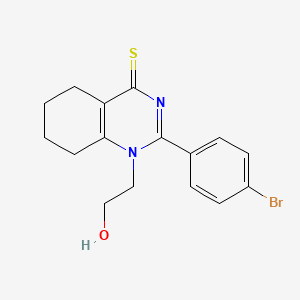
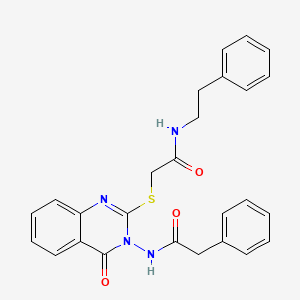
![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)
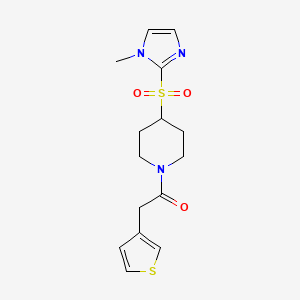
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)
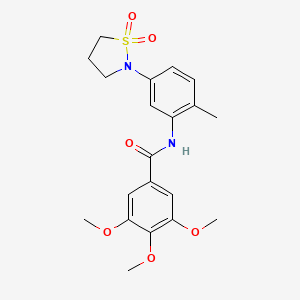
![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)
